2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzaldehyde in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding amines .
Scientific Research Applications
2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol
- 2-Bromo-4-chloro-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2-Bromo-4-chloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
Uniqueness
2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12BrCl2NO |
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Molecular Weight |
373.1 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(4-chlorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-12(15(20)13(16)9(2)14(8)18)7-19-11-5-3-10(17)4-6-11/h3-7,20H,1-2H3 |
InChI Key |
IRNWVXCHZJXSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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